

Application Note and Protocol: Quantification of Mecoprop in Soil using LC-MS/MS

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This document provides a detailed protocol for the quantification of **Mecoprop**, a common herbicide, in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction

Mecoprop (MCPP) is a widely used phenoxyalkanoic acid herbicide for the control of broadleaf weeds in agriculture and turf. Due to its potential for persistence in soil and subsequent leaching into groundwater, robust and sensitive analytical methods are required for its monitoring. This application note details a reliable LC-MS/MS method for the quantification of **Mecoprop** in soil, incorporating a QuEChERS-based sample preparation protocol for efficient extraction and cleanup.

ExperimentalMaterials and Reagents

- Mecoprop analytical standard (≥98% purity)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)



- Methanol (HPLC grade)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm, PTFE)

Sample Preparation: QuEChERS Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **Mecoprop** from soil samples.[1][2][3]

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Hydration of Dry Soil: Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.[1]
- Extraction: Add 10 mL of acetonitrile to the hydrated soil sample. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
- Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of C18



sorbent. Vortex for 30 seconds.[1][2]

Final Centrifugation and Filtration: Centrifuge the dSPE tube at 5000 rpm for 2 minutes.
Collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient Program	Time (min)

Mass Spectrometry (MS) Conditions:



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Ion Source Temperature	150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	450 °C
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Mecoprop**:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Mecoprop	213.0	141.0	12
Mecoprop (Qualifier)	213.0	169.0	10

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (µg/kg)	Correlation Coefficient (r²)
Mecoprop	1 - 200	>0.995

Table 2: Method Detection and Quantification Limits



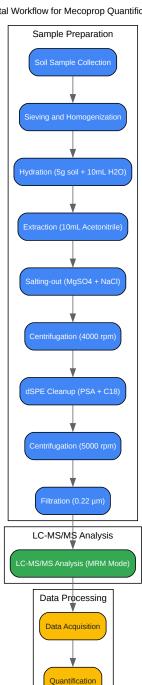
Analyte	Limit of Detection (LOD) (μg/kg)	Limit of Quantification (LOQ) (µg/kg)
Mecoprop	0.3	1.0

Table 3: Accuracy and Precision (Recovery and RSD)

Analyte	Spiking Level (μg/kg)	Mean Recovery (%)	RSD (%) (n=5)
Mecoprop	10	92.5	6.8
50	95.1	5.2	
100	98.3	4.5	-

Experimental Workflow and Validation Diagrams



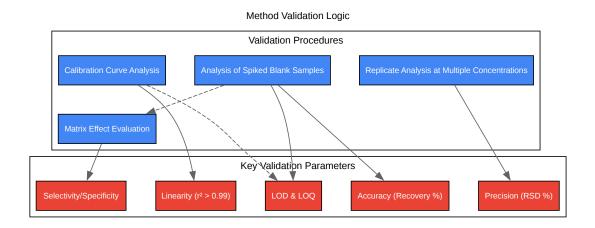


Experimental Workflow for Mecoprop Quantification in Soil

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Caption: Workflow for Mecoprop Quantification in Soil.





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Caption: Key Steps for Method Validation.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of **Mecoprop** in soil. The use of a QuEChERS-based sample preparation protocol ensures high recovery and effective removal of matrix interferences, leading to accurate and precise results. This method is suitable for routine monitoring of **Mecoprop** residues in environmental soil samples.

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